molecular formula C12H10Cl2 B050585 1,5-Bis(chloromethyl)naphthalene CAS No. 1733-76-2

1,5-Bis(chloromethyl)naphthalene

Cat. No. B050585
CAS RN: 1733-76-2
M. Wt: 225.11 g/mol
InChI Key: HJTAZXHBEBIQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(chloromethyl)naphthalene is a chemical compound with the molecular formula C12H10Cl2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are substituted by chloromethyl groups .


Molecular Structure Analysis

The molecular structure of 1,5-Bis(chloromethyl)naphthalene consists of a naphthalene core with two chloromethyl groups attached at the 1 and 5 positions . The molecular weight of this compound is 225.114 .


Physical And Chemical Properties Analysis

1,5-Bis(chloromethyl)naphthalene has a molecular weight of 225.114 . It has a density of 1.3±0.1 g/cm3, a boiling point of 365.9±22.0 °C at 760 mmHg, and a flash point of 187.9±15.7 °C . It also has a molar refractivity of 63.6±0.3 cm3 .

Scientific Research Applications

  • Cyclopalladation Reactions :

    • Double cyclopalladation of diacetylbenzene dioximes and 1,5-bis(dimethylamino)naphthalene has been studied. The cyclometallated Pd(acac) complex of 1,5-bis(dimethylamino)naphthalene has been determined through X-ray crystal structure (Phillips & Steel, 1991).
  • Polymer Research :

    • The synthesis and properties of various novel fluorinated polyimides have been explored, starting from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene. These polyimides showed properties like flexibility, toughness, high thermal stability, and good dielectric properties (Hsiao, Yang, & Huang, 2004).
    • Another study synthesized a bis(phenoxy)naphthalene-containing diamine, namely 1,5-bis(4-aminophenoxy)naphthalene, leading to the synthesis of a series of polyamides and copolyamides with various aromatic dicarboxylic acids. These polymers displayed high thermal stability and were generally soluble in aprotic solvents (Yang & Chen, 1993).
  • Photolysis and Biradicals Formation :

    • The preparation and characteristics of biradicals like 1,3-, 1,6-, 2,6-, and 2,7-naphthoquinodimethane through the photolysis of bis(chloromethyl)naphthalenes have been studied. They are detected and characterized by fluorescence spectroscopy (Biewer, Biehn, Platz, Despres, & Migirdicyan, 1991).
  • Phosphorylation Reactions :

    • The reaction of 1-(chloromethyl)naphthalene with white and red phosphorus in superbasic systems has been explored for the formation of various phosphine oxides and phosphinic acids. The yield and product ratio depend on the reaction conditions and nature of the phosphorylating agent (Kuimov et al., 2006).
  • Two-Photon Laser-Induced Reactions :

    • The two-photon chemistry of bis(halomethyl)naphthalenes, including 1,8-bis(chloromethyl)naphthalene, was studied using various laser photolysis techniques. These studies provide insights into the mechanistic pathways and intermediate species involved in the photoreactions (Ouchi, Koga, & Adam, 1997).

Safety And Hazards

1,5-Bis(chloromethyl)naphthalene is classified as a flammable solid and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

1,5-bis(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTAZXHBEBIQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169579
Record name 1,5-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(chloromethyl)naphthalene

CAS RN

1733-76-2
Record name 1,5-Bis(chloromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Bis(chloromethyl)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1733-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-bis(chloromethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-BIS(CHLOROMETHYL)NAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4HK5WJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(chloromethyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1,5-Bis(chloromethyl)naphthalene
Reactant of Route 3
Reactant of Route 3
1,5-Bis(chloromethyl)naphthalene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,5-Bis(chloromethyl)naphthalene
Reactant of Route 5
Reactant of Route 5
1,5-Bis(chloromethyl)naphthalene
Reactant of Route 6
1,5-Bis(chloromethyl)naphthalene

Citations

For This Compound
5
Citations
GP Hager, WC Liu - Journal of the American Pharmaceutical Association …, 1952 - Elsevier
Several diamidines having a homologous relationship to various chemotherapeutic diamidines have been prepared from the bis (chloromethylation)-derivatives of naphthalene, …
Number of citations: 3 www.sciencedirect.com
RHF Manske, AE Ledingham - Canadian Journal of Research, 1939 - cdnsciencepub.com
… A higher boiling fraction consisted of a readily crystallizable mixture from which apparently-pure 1 : 5-bis-chloromethylnaphthalene has been obtained. Anderson and Short (1) have …
Number of citations: 13 cdnsciencepub.com
PJ Hanhela, DB Paul - Australian Journal of Chemistry, 1989 - CSIRO Publishing
Several aromatic bis( nitrile oxides) have been prepared as potential curing agents for sealants produced from thiol -terminated polysulfide liquid polymers. All were obtained by …
Number of citations: 9 www.publish.csiro.au
K Fila, B Podkościelna, M Podgórski - Materials, 2020 - mdpi.com
Two structurally different aromatic dithioesters were synthesized from two dithiols and methacryloyl chloride. The polymer networks based on methyl methacrylate and/or styrene and the …
Number of citations: 3 www.mdpi.com
BA Arbuzov, BP Lugovkin - Soviet Research on Organo-phosphorus Compounds …, 1949
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.